2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is an organic compound characterized by its intricate molecular structure This compound belongs to the class of heterocyclic compounds containing a pyrimidine ring, fused to a pyridine ring, making it part of the pyrido[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step process, often starting with the formation of the pyrido[3,2-d]pyrimidine core. Common precursors include appropriately substituted pyridines and pyrimidines. The synthesis generally involves the condensation of these precursors followed by various functional group modifications. The reaction conditions typically require the use of high temperatures and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production might leverage automated processes for scalability. These methods often involve continuous flow reactors that allow for the precise control of reaction parameters, ensuring high yields and purity of the product. Solvent selection and recycling, along with catalytic efficiency, are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenethyl moieties, forming corresponding carboxylic acids or alcohols.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, yielding various reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like iodine or bromine facilitate substitution reactions under controlled conditions.
Major Products
Oxidation Products: Benzyl alcohol, benzyl carboxylic acid.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
This compound has been explored for its potential in various fields:
Chemistry: Utilized as a building block for more complex molecules in synthetic organic chemistry.
Biology: Studied for its interactions with biological macromolecules, possibly affecting enzyme activities or protein functions.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The compound's mechanism of action often involves its interaction with molecular targets such as enzymes or receptors. The pyrido[3,2-d]pyrimidine core allows for strong binding affinity due to hydrogen bonding and π-π stacking interactions. It can modulate biochemical pathways by either inhibiting or activating specific enzymes, leading to varied biological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, this compound stands out due to its unique substituents and the flexibility of its aromatic rings. Similar compounds include:
Pyrido[3,2-d]pyrimidine: Lacks the N-phenethylacetamide moiety.
Benzyl-substituted pyrimidines: Do not have the fused pyridine ring.
Phenethylacetamide derivatives: Do not contain the heterocyclic core.
This comparison highlights the uniqueness of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide in terms of structural complexity and potential versatility in scientific applications.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-21(25-15-13-18-8-3-1-4-9-18)17-27-20-12-7-14-26-22(20)23(30)28(24(27)31)16-19-10-5-2-6-11-19/h1-12,14H,13,15-17H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKNCJWQDFGOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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